4-Chlorothiophenol

Catalog No.
S1490162
CAS No.
106-54-7
M.F
C6H5ClS
M. Wt
144.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorothiophenol

CAS Number

106-54-7

Product Name

4-Chlorothiophenol

IUPAC Name

4-chlorobenzenethiol

Molecular Formula

C6H5ClS

Molecular Weight

144.62 g/mol

InChI

InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H

InChI Key

VZXOZSQDJJNBRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)Cl

Synonyms

4-Chlorobenzenethiol; p-Chlorobenzenethiol; 1-Chloro-4-mercaptobenzene; 4-Chlorobenzenethiol; 4-Chlorophenylmercaptan; 4-Chlorophenylthiol; 4-Mercaptophenyl chloride; NSC 18714; NSC 229564; p-Chlorobenzenethiol; p-Chlorophenylmercaptan; p-Chloropheny

Canonical SMILES

C1=CC(=CC=C1S)Cl

Organic Synthesis

  • Modification of polymers: 4-Chlorothiophenol can be used to modify polymers, such as poly(vinyl chloride) (PVC). This process can introduce new functional groups onto the polymer chains, potentially altering their properties like thermal stability, conductivity, or reactivity [Source: Sigma-Aldrich product page for 4-Chlorothiophenol, ].

Chemical Reactions

  • Oxidation to disulfides

    4-Chlorothiophenol can be oxidized to form disulfides, which are molecules with two sulfur atoms linked together by a single bond. This reaction can be used to study the mechanisms of oxidation and to synthesize new disulfide compounds with potential applications in various fields [Source: Sigma-Aldrich product page for 4-Chlorothiophenol, ].

  • Thiol-ene reaction

    4-Chlorothiophenol can participate in thiol-ene reactions, which are a type of click chemistry reaction used to form carbon-carbon bonds. This reaction can be valuable for researchers studying new methods for molecule synthesis and conjugation [Source: "Click chemistry in polymer and material science" by Michael G. Moloney et al., ].

4-Chlorothiophenol is an organosulfur compound with the molecular formula C₆H₅ClS. It is characterized by a chlorinated phenolic structure, where a chlorine atom is substituted at the para position of the thiophenol ring. This compound appears as a white solid with a pungent odor and has a melting point ranging from 49 to 53 °C and a boiling point of approximately 205 to 207 °C . It is known for its corrosive properties, causing severe skin burns and eye damage upon contact .

, including:

  • Oxidative Coupling: It can undergo oxidative coupling reactions, catalyzed by iron(III)-tetraphenylporphyrin, leading to the formation of disulfides .
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions, making it useful for synthesizing other organic compounds.
  • Electrophilic Aromatic Substitution: The presence of the thiol group makes it susceptible to electrophilic attack, facilitating further functionalization of the aromatic ring.

4-Chlorothiophenol exhibits notable biological activity. Research indicates that it may possess antimicrobial properties, although specific mechanisms are not fully elucidated. Additionally, its toxicity profile suggests potential hazards in biological systems; for example, animal studies show that ingestion can be fatal at relatively low doses . The compound's corrosive nature necessitates careful handling to prevent exposure.

Several methods exist for synthesizing 4-Chlorothiophenol:

  • Chlorination of Thiophenol: The most common method involves the chlorination of thiophenol using chlorine gas or chlorinating agents such as phosphorus pentachloride.
  • Electrophilic Aromatic Substitution: This method can also be employed using chlorinating agents in the presence of a catalyst to direct the substitution at the para position.
  • From Phenol Derivatives: Starting from phenolic compounds, chlorination can selectively yield 4-Chlorothiophenol through controlled reaction conditions.

4-Chlorothiophenol finds utility in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Its properties make it useful in surface-enhanced Raman spectroscopy for detecting trace amounts of substances .
  • Material Science: It is utilized in modifying polymer structures, particularly in enhancing the properties of polyvinyl chloride (PVC) .

Studies on the interactions of 4-Chlorothiophenol reveal its reactivity with various compounds. For instance, it has been shown to interact with silver nanoparticles, enhancing detection capabilities in analytical applications . Furthermore, its corrosive nature poses risks when interacting with biological tissues or incompatible materials.

Several compounds share structural similarities with 4-Chlorothiophenol. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
ThiophenolC₆H₆SLacks chlorine; less toxic but similar reactivity.
4-BromothiophenolC₆H₄BrSBromine substitution instead of chlorine; different reactivity patterns.
4-FluorothiophenolC₆H₄FOSFluorine instead of chlorine; distinct electronic effects altering reactivity.

Each of these compounds exhibits unique properties and reactivity profiles due to variations in their halogen substituents, making them suitable for different applications in organic synthesis and material science.

XLogP3

3

Boiling Point

206.0 °C

Melting Point

61.0 °C

UNII

1O71UA6O72

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106-54-7

Wikipedia

P-chlorothiophenol

General Manufacturing Information

Benzenethiol, 4-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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